molecular formula C21H35N9O5S B14765449 Glycinamide, N2-[(phenylmethyl)sulfonyl]-D-arginyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-formylbutyl]-(9CI)

Glycinamide, N2-[(phenylmethyl)sulfonyl]-D-arginyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-formylbutyl]-(9CI)

Cat. No.: B14765449
M. Wt: 525.6 g/mol
InChI Key: FNZZNMFEVQOZBV-UHFFFAOYSA-N
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Description

Glycinamide, N2-[(phenylmethyl)sulfonyl]-D-arginyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-formylbutyl]- (9CI) is a complex organic compound with significant potential in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycinamide, N2-[(phenylmethyl)sulfonyl]-D-arginyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-formylbutyl]- involves multiple steps, starting with the protection of the glycinamide core. The D-arginyl group is introduced through peptide coupling reactions, utilizing reagents such as carbodiimides . The final steps involve deprotection and purification to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to streamline the process. The use of high-purity reagents and stringent reaction conditions ensures the consistency and quality of the final product .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for versatile modifications, making it valuable in synthetic organic chemistry .

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it useful in studying protein-ligand interactions and enzyme mechanisms .

Medicine

In medicine, Glycinamide, N2-[(phenylmethyl)sulfonyl]-D-arginyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-formylbutyl]- is investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its reactivity and functional groups make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of Glycinamide, N2-[(phenylmethyl)sulfonyl]-D-arginyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-formylbutyl]- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, altering their function. The arginyl group can interact with nucleic acids, influencing gene expression and protein synthesis . These interactions are mediated through hydrogen bonding, electrostatic interactions, and covalent modifications .

Properties

Molecular Formula

C21H35N9O5S

Molecular Weight

525.6 g/mol

IUPAC Name

2-(benzylsulfonylamino)-5-(diaminomethylideneamino)-N-[2-[[5-(hydrazinylmethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]pentanamide

InChI

InChI=1S/C21H35N9O5S/c22-21(23)26-11-5-9-18(30-36(34,35)14-16-6-2-1-3-7-16)20(33)27-12-19(32)29-17(13-31)8-4-10-25-15-28-24/h1-3,6-7,13,15,17-18,30H,4-5,8-12,14,24H2,(H,25,28)(H,27,33)(H,29,32)(H4,22,23,26)

InChI Key

FNZZNMFEVQOZBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CCCN=CNN)C=O

Origin of Product

United States

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